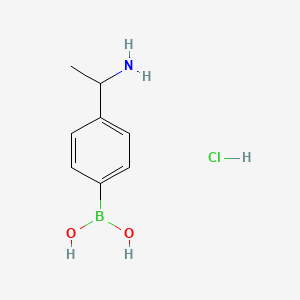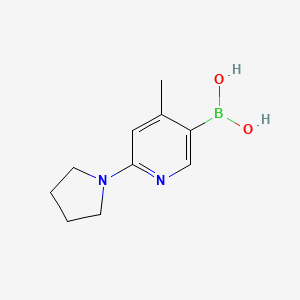
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a member of the pyrazole family of compounds and is known for its unique chemical properties that make it a valuable tool in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Trifluoromethylazoles Synthesis : Research shows trifluoromethylazoles, including similar compounds to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, have been synthesized for various applications. These compounds have been used in determining pKa values of acidic and basic trifluoromethyl heterocycles, highlighting their relevance in measuring pH in biological media via 19F NMR spectroscopy (Jones et al., 1996).
Molecular Interactions and Biological Studies
- Pyrazole-Based Drug Candidates : Studies on pyrazole-based molecules, akin to this compound, reveal their importance in pharmacology. For instance, research on pyrazole derivatives shows potential interactions with bacterial DNA gyrase, underscoring their significance in antimicrobial activity (Shubhangi et al., 2019).
Crystal and Molecular Structure Analysis
- X-Ray Analysis for Structural Determination : The crystal and molecular structure of similar compounds have been determined through X-ray analysis. This includes the study of 4-(3,5-dimethylpyrazol-l-yl)benzoic acid trifluoroacetate, highlighting the importance of such compounds in understanding molecular interactions and structural properties (Foces-Foces et al., 1996).
Applications in Material Science
- Metal-Organic Frameworks (MOFs) : Research on dual-functional pyrazolate-carboxylate ligands, similar to this compound, shows their application in constructing MOFs. These MOFs demonstrate potential for CO2 adsorption and fixation, marking their significance in environmental applications (Si et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have potent inhibitory activities against various cell lines .
Biochemical Analysis
Biochemical Properties
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The trifluoromethyl groups enhance its binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, the pyrazole ring structure allows for interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By interacting with these signaling molecules, it can alter gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation . Furthermore, it can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity, allowing it to effectively inhibit or activate target enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell morphology and function, including alterations in cell cycle progression and apoptosis . In in vivo studies, the compound’s stability and degradation profile can influence its long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. For instance, in rodent models, doses above a certain threshold have been associated with adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to serum proteins, influencing its distribution within the bloodstream and tissues . The localization and accumulation of this compound can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and modulate gene expression . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes . The precise localization of this compound is essential for its biochemical effects and overall cellular impact.
Properties
IUPAC Name |
2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFAGMFTYSQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















